Cas no 1249556-86-2 (3-(1-benzothiophen-2-yl)-3-oxopropanenitrile)

3-(1-benzothiophen-2-yl)-3-oxopropanenitrile 化学的及び物理的性質
名前と識別子
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- 3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile
- Benzo[b]thiophene-2-propanenitrile, β-oxo-
- 3-(Benzo[b]thiophen-2-yl)-3-oxopropanenitrile
- 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile
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- MDL: MFCD14660419
- インチ: InChI=1S/C11H7NOS/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2
- SMILES: C1=CC=C2C(=C1)C=C(S2)C(=O)CC#N
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1193275-5g |
3-(2-Benzothienyl)-3-oxopropanenitrile |
1249556-86-2 | 95% | 5g |
$1265 | 2025-02-20 | |
Enamine | EN300-188661-0.05g |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95.0% | 0.05g |
$94.0 | 2025-02-20 | |
TRC | B410788-50mg |
3-(1-Benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
Enamine | EN300-188661-1.0g |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95.0% | 1.0g |
$499.0 | 2025-02-20 | |
Enamine | EN300-188661-0.1g |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95.0% | 0.1g |
$140.0 | 2025-02-20 | |
Enamine | EN300-188661-0.5g |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95.0% | 0.5g |
$374.0 | 2025-02-20 | |
Aaron | AR01BGLE-250mg |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95% | 250mg |
$300.00 | 2025-02-09 | |
Aaron | AR01BGLE-500mg |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95% | 500mg |
$540.00 | 2025-02-09 | |
1PlusChem | 1P01BGD2-10g |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95% | 10g |
$2715.00 | 2024-07-10 | |
A2B Chem LLC | AW13238-50mg |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile |
1249556-86-2 | 95% | 50mg |
$134.00 | 2024-04-20 |
3-(1-benzothiophen-2-yl)-3-oxopropanenitrile 関連文献
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
3-(1-benzothiophen-2-yl)-3-oxopropanenitrileに関する追加情報
3-(1-BenzoThiophen-2-yl)-3-Oxopropanenitrile: A Comprehensive Overview
The compound 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, identified by the CAS number 1249556-86-2, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of nitriles and features a benzothiophene moiety, which is known for its unique electronic properties and structural versatility. The presence of the benzothiophene ring, combined with the nitrile group, makes this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of benzothiophene derivatives in drug discovery, particularly in the development of anticancer agents. The thiophene ring, a heterocyclic structure, is known to exhibit significant biological activity due to its ability to interact with various protein targets. In the case of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, the nitrile group further enhances its reactivity and functional diversity. This makes it a valuable intermediate in organic synthesis, enabling the creation of more complex molecules with tailored properties.
The synthesis of 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile typically involves multi-step reactions, often starting from benzothiophene derivatives. Researchers have explored various methodologies, including nucleophilic substitution and condensation reactions, to optimize the synthesis process. These methods not only improve yield but also ensure the scalability of production, which is crucial for industrial applications.
In terms of chemical properties, 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile exhibits a high degree of stability under standard conditions. Its electronic structure, influenced by the conjugation between the benzothiophene ring and the nitrile group, contributes to its reactivity in various chemical transformations. This compound has been utilized as a precursor in the synthesis of bioactive molecules, where its ability to undergo nucleophilic addition and other reactions plays a pivotal role.
The application of benzothiophene-containing compounds in materials science is another area that has garnered significant attention. The unique electronic properties of these molecules make them promising candidates for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). Recent advancements in this field have demonstrated that incorporating benzothiophene moieties can enhance the charge transport properties of organic semiconductors, paving the way for more efficient electronic devices.
Beyond its chemical applications, 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile has shown potential in biological systems. Preclinical studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, making it a candidate for further exploration in therapeutic development. Its ability to modulate cellular signaling pathways suggests that it could be developed into a drug targeting chronic inflammatory diseases or oxidative stress-related conditions.
In conclusion, CAS No. 1249556-86-2, or 3-(1-benzothiophen-2-yl)-3-oxopropanenitrile, stands out as a versatile compound with diverse applications across multiple disciplines. From organic synthesis to materials science and pharmacology, this molecule continues to be a focal point for researchers seeking innovative solutions. As advancements in synthetic chemistry and materials science progress, the potential uses of this compound are expected to expand further, solidifying its importance in both academic and industrial settings.
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